molecular formula C19H18FNOS B2376361 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 2034297-39-5

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2376361
CAS No.: 2034297-39-5
M. Wt: 327.42
InChI Key: KDJISBWZMYPMNX-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide (CAS 2034297-39-5) is a high-purity chemical compound for research applications. With a molecular formula of C19H18FNOS and a molecular weight of 327.42 g/mol, this acetamide derivative features a benzothiophene scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . Benzothiophene-containing compounds are extensively investigated for their potential in central nervous system (CNS) research, with recent studies highlighting derivatives that exhibit anticonvulsant and analgesic properties in preclinical models . Furthermore, the structural class of chalcones and acetamide derivatives to which this molecule belongs is known for a broad spectrum of pharmacological activities, including antimicrobial and antiviral effects, making it a valuable scaffold for developing new therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNOS/c1-13(10-15-12-23-18-5-3-2-4-17(15)18)21-19(22)11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJISBWZMYPMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the propan-2-yl group: This step might involve alkylation reactions using appropriate alkyl halides.

    Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide group: This step typically involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential pharmaceutical agent for treating diseases.

    Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes structural and functional differences between the target compound and key analogs:

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Reference
Target Compound C₁₉H₁₈FNO₂S Benzothiophen-3-yl, 4-fluorophenyl acetamide Hypothetical: CNS or antimicrobial
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide C₂₁H₂₃FNO₄S Tetrahydrothiophen dioxide, 4-isopropylphenoxy Enzyme inhibition (inferred)
Flufenacet C₁₄H₁₃F₄N₃O₂S Thiadiazole, trifluoromethyl Herbicide/Pesticide
Suvecaltamide C₁₈H₁₈F₄N₂O₂ 4-Isopropylphenyl, trifluoroethoxy pyridine Antiepileptic (Cav channel stabilizer)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO Naphthalene, 3-chloro-4-fluorophenyl Antimicrobial, structural studies

Key Observations:

  • Benzothiophene vs. Other Aromatic Systems : The benzothiophene in the target compound provides distinct electronic properties compared to naphthalene () or tetrahydrothiophen dioxide (). Benzothiophene’s sulfur atom may enhance binding to metalloenzymes or aromatic receptors.
  • Fluorine Substitution : The 4-fluorophenyl group in the target compound parallels Flufenacet () and Suvecaltamide (), where fluorine improves metabolic stability and membrane permeability.
  • Bulkier Substituents : Compounds like N-(1,1-Dioxidotetrahydrothiophen-3-yl)-...acetamide () and Flufenacet () incorporate larger substituents (e.g., thiadiazole), which may limit blood-brain barrier penetration compared to the target compound’s simpler structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzothiophene derivatives with fluorophenyl acetamide precursors. Key steps include:

  • Amide bond formation : Using coupling agents like EDCI/HOBt under anhydrous conditions.
  • Protection/deprotection strategies : For reactive functional groups (e.g., benzothiophene sulfur).
  • Optimization : Temperature control (e.g., 0–60°C), pH adjustments, and solvent selection (e.g., DMF or THF) to maximize yield and purity .
    • Analytical Validation : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming intermediate structures .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Utilizes programs like SHELXL for crystallographic refinement to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopic methods :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (δ ~170 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion).
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability.
  • Data normalization : Account for differences in experimental conditions (e.g., serum concentration, incubation time).
  • Meta-analysis : Compare structural analogs (e.g., fluorophenyl acetamides with varying substituents) to identify SAR trends .
    • Case Study : Discrepancies in kinase inhibition data may arise from assay interference by the benzothiophene moiety; orthogonal assays (e.g., SPR vs. fluorescence polarization) can validate findings .

Q. What strategies are recommended for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets like serotonin receptors.
  • Biophysical assays :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH).
  • Cellular assays : Calcium flux or cAMP assays to evaluate functional activity in live cells .

Q. How can crystallographic data be refined to resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer :

  • SHELX refinement : Apply twin-law corrections and anisotropic displacement parameters for high-resolution datasets.
  • Validation tools : Use PLATON to check for missed symmetry or disorder.
  • Case Example : For benzothiophene-acetamide derivatives, torsional angles around the propan-2-yl linker often require constrained refinement .

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